3-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
3-chloro-N-methyl-N-(oxan-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O/c1-19(8-9-2-4-20-5-3-9)12-11(14)6-10(7-18-12)13(15,16)17/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPROCLVEFOAPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122474 | |
| Record name | 3-Chloro-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-09-0 | |
| Record name | 3-Chloro-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-5-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group: This step may involve the use of a tetrahydro-2H-pyran-4-ylmethyl halide, which can react with the pyridine derivative under basic conditions to form the desired product.
N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or pyridine ring.
Reduction: Reduction reactions could target the chloro or trifluoromethyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, amines, and organometallic compounds are often employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dehalogenated or defluorinated derivatives.
Scientific Research Applications
Biological Activities
Recent studies have indicated that compounds similar to 3-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine exhibit a range of biological activities:
- Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, potentially acting on specific cancer cell lines. Its trifluoromethyl group is known to enhance biological activity by improving metabolic stability and bioavailability.
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential use in developing new antibiotics.
- Neurological Applications : There is emerging interest in the neuroprotective effects of pyridine derivatives. This compound may influence neurotransmitter systems, presenting opportunities for treating neurodegenerative diseases.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the cytotoxic effects of pyridine derivatives on human cancer cell lines. The results indicated that compounds with similar functional groups to this compound displayed significant inhibition of cell proliferation, suggesting further investigation into its mechanism of action is warranted.
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of trifluoromethyl-substituted pyridines demonstrated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Table of Potential Applications
Mechanism of Action
The mechanism of action of 3-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Heterocyclic Core
Compound A : 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 1263374-36-2, )
- Key Difference : Chlorine at position 6 instead of 3; lacks the N-methyl group.
- Impact : Positional isomerism likely alters binding affinity in biological targets. The absence of N-methylation may reduce lipophilicity compared to the target compound.
- Application : Medicinal use (exact target unspecified) .
Compound B : 3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine ()
- Key Difference : (1,1-Dioxothiolan-3-yl)methyl substituent replaces the tetrahydro-2H-pyran group.
- Molecular weight: 328.73 g/mol .
Compound C : Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine; )
- Key Difference : Additional nitro groups and a substituted phenyl ring.
- Impact : Nitro groups confer strong electron-withdrawing effects, increasing reactivity and fungicidal activity (Fluazinam is a commercial fungicide). Higher molecular weight (C13H4Cl2F6N4O4) correlates with broader agrochemical applications .
Heterocycle Variation
Compound D: 6-(Butylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridazine-3-carboxamide ()
- Key Difference : Pyridazine core instead of pyridine; carboxamide substituent at position 3.
- Impact : Pyridazine’s reduced aromaticity may enhance hydrogen-bonding interactions. Reported as an anticancer agent, suggesting divergent biological targets compared to pyridine-based compounds .
Amine Group Modifications
Compound E : 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride ()
- Key Difference : Piperidine substituent replaces the tetrahydro-2H-pyran group; hydrochloride salt form.
- Impact: Piperidine’s basicity and salt form improve solubility, favoring pharmacokinetic profiles. Potential CNS applications due to blood-brain barrier penetration .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine, with the CAS number 1220028-09-0, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H16ClF3N2O
- Molar Mass : 308.73 g/mol
- Hazard Classification : Irritant
The compound features a trifluoromethyl group and a tetrahydropyran moiety, which contribute to its unique biological properties. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of organic compounds, potentially leading to improved bioavailability and efficacy in therapeutic applications .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those similar to this compound. For instance, compounds with trifluoromethyl groups have shown significant activity against various strains of bacteria and fungi. Specific derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against drug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Pyridine derivatives are known to inhibit key enzymes involved in cancer cell proliferation. For example, compounds similar to this structure have been reported to exhibit inhibitory activity against protein kinases associated with tumor growth. Research indicates that certain pyrimidine-based drugs can effectively target mutant forms of receptor tyrosine kinases, which are often implicated in cancer progression .
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound potentially inhibits enzymes involved in metabolic pathways crucial for pathogen survival and cancer cell growth.
- Receptor Modulation : It may act as an antagonist or partial agonist at specific receptors, influencing cellular signaling pathways related to inflammation and immune responses.
- DNA Interaction : Like many heterocyclic compounds, it could interact with DNA or RNA, disrupting replication or transcription processes in pathogenic organisms or cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various pyridine derivatives, a compound structurally similar to this compound was tested against multiple bacterial strains. The results indicated that this derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 4 µg/mL depending on the strain .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of trifluoromethylpyridine derivatives. The study demonstrated that these compounds could inhibit the growth of various cancer cell lines in vitro, with IC50 values indicating effective cytotoxicity at low concentrations (below 10 µM). The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Q & A
Q. What are the recommended synthetic routes for preparing 3-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine?
- Methodology : Multi-step synthesis typically involves: (i) Chlorination and trifluoromethylation of the pyridine core (e.g., using Cl₂ gas or POCl₃ for chlorination and CF₃Cu for trifluoromethylation). (ii) Methylation of the pyridine nitrogen via nucleophilic substitution with methyl iodide under basic conditions. (iii) Coupling the tetrahydro-2H-pyran-4-ylmethyl group using reductive amination or alkylation with a brominated pyran derivative.
Q. How can the crystal structure of this compound be resolved, and what analytical tools are critical?
- Methodology : (i) Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement (e.g., hydrogen bonding and dihedral angle analysis) . (ii) Complementary techniques : Pair SCXRD with DFT calculations to validate intramolecular interactions (e.g., C–H⋯π bonds) and torsional strain in the pyran-methyl moiety . (iii) Data interpretation : Focus on deviations in bond angles (e.g., 12.8° twist in aromatic groups) and their implications for molecular packing .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology : (i) Enzyme inhibition assays : Test PDE4 inhibition (IC₅₀) using human peripheral blood mononuclear cells (PBMCs) and LPS-induced TNF-α suppression as a proxy for anti-inflammatory activity . (ii) Cytotoxicity profiling : Use HEK293 or HepG2 cell lines with MTT assays to assess selectivity. (iii) Ligand-receptor binding : Screen against GPCR or kinase panels to identify off-target interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for the coupling step involving the tetrahydro-2H-pyran-4-ylmethyl group?
- Methodology : (i) Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) using flow chemistry to identify optimal conditions (e.g., THF at 60°C with Pd(OAc)₂) . (ii) Byproduct analysis : Use LC-MS to track undesired side products (e.g., N-demethylation) and adjust stoichiometry or protecting groups accordingly . (iii) Scale-up challenges : Address solubility issues in polar aprotic solvents by introducing co-solvents like DMSO .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology : (i) Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to explain discrepancies in efficacy . (ii) Pica feeding model : Use rats to assess emetogenicity (via kaolin consumption) and correlate with therapeutic index (TI = pica D₅₀ / anti-inflammatory D₅₀) . (iii) Species-specific metabolism : Compare metabolite profiles in rodents vs. human hepatocytes to identify TI-limiting factors .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyridine and pyran moieties?
- Methodology : (i) Substituent variation : Synthesize analogs with modified pyran groups (e.g., tetrahydropyran-3-yl vs. 4-yl) to assess steric effects on target binding . (ii) Bioisosteric replacement : Replace trifluoromethyl with cyano or sulfonyl groups to evaluate electronic effects on PDE4 inhibition . (iii) Co-crystallization : Obtain protein-ligand complexes (e.g., PDE4B) to guide rational design of substituents that enhance hydrophobic interactions .
Q. How can computational methods predict the metabolic stability of this compound?
- Methodology : (i) Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N-methyl and C–Cl bonds to identify labile sites . (ii) Machine learning models : Train on cytochrome P450 metabolism datasets to forecast major oxidation pathways (e.g., CYP3A4-mediated demethylation) . (iii) In silico docking : Simulate interactions with hepatic enzymes to prioritize synthetic modifications that reduce clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
